TMC310911 -

TMC310911

Catalog Number: EVT-8686724
CAS Number:
Molecular Formula: C38H53N5O7S2
Molecular Weight: 756.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

TMC310911 is a synthetic compound classified as a potent inhibitor of the human immunodeficiency virus type 1 protease. It is part of a broader class of drugs known as protease inhibitors, which are crucial in the treatment of HIV/AIDS. TMC310911 has been noted for its improved resistance profile compared to existing protease inhibitors, making it a significant candidate in antiretroviral therapy.

Source

TMC310911 was developed by researchers aiming to enhance the efficacy of HIV treatment regimens. Its molecular formula is C38H53N5O7S2C_{38}H_{53}N_{5}O_{7}S_{2} and it is associated with the Drug Substance and Toxicology (DSSTOX) Substance ID DTXSID001028122. The compound’s synthesis and biological evaluation have been documented in various scientific publications, including studies on its mechanism of action and resistance profiles against HIV variants.

Classification

TMC310911 falls under the category of antiviral agents, specifically targeting HIV-1 protease. Its classification as a peptidomimetic inhibitor allows it to mimic natural substrates of the protease, thereby blocking viral replication.

Synthesis Analysis

Methods

The synthesis of TMC310911 involves several key steps:

  1. Formation of the Hexahydrofurofuran Ring: This initial step includes cyclization reactions under acidic or basic conditions.
  2. Introduction of the Sulfonyl Group: Utilization of sulfonyl chloride in the presence of a base facilitates this modification.
  3. Coupling with Benzothiazole Moiety: The sulfonylated intermediate is coupled with a benzothiazole derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide.
  4. Final Deprotection and Purification: Any protecting groups used during synthesis are removed, followed by purification through chromatographic techniques to obtain the final product in high yield and purity.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of TMC310911 features a complex arrangement that includes:

  • A hexahydrofurofuran ring system.
  • A sulfonyl group attached to a benzothiazole moiety.
  • Multiple chiral centers contributing to its stereochemistry.
Chemical Reactions Analysis

Reactions

TMC310911 can participate in several chemical reactions:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide, leading to various oxidized derivatives.
  • Reduction: Reduction processes can be conducted using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Particularly at the sulfonyl group, where nucleophiles such as amines or thiols can replace existing groups.

Technical Details

Common solvents for these reactions include dichloromethane and ethanol, with temperatures ranging from room temperature to reflux conditions. The products formed include oxidized, reduced, and substituted derivatives that may have different biological activities.

Mechanism of Action

Process

TMC310911 exhibits a dual mode of action:

  1. Peptidomimetic Inhibition: It mimics natural substrates of HIV-1 protease, effectively blocking substrate binding and preventing viral maturation.
  2. Dimerization Inhibition: It disrupts the dimerization process essential for protease activity, thereby inhibiting viral replication at multiple stages .

Data

Studies indicate that TMC310911 has a lower propensity for resistance development compared to other protease inhibitors, making it an attractive option in treating resistant strains of HIV .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 685.0 g/mol.
  • Solubility: Generally soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with various nucleophiles and can undergo oxidation and reduction reactions as described previously.

Relevant analyses have shown that TMC310911 maintains its efficacy across various formulations and conditions, supporting its use in clinical settings .

Applications

Scientific Uses

TMC310911 is primarily utilized in:

  • Antiretroviral Therapy: As an HIV-1 protease inhibitor, it plays a critical role in managing HIV infections.
  • Research Studies: Investigated for its interactions with both wild-type and drug-resistant strains of HIV, providing insights into resistance mechanisms and therapeutic strategies.
  • Potential Broad-Spectrum Applications: Preliminary studies suggest possible efficacy against other viruses, such as coronaviruses, indicating broader therapeutic potential beyond HIV .
Protease Inhibition Mechanism and Target Specificity

Structural Basis of Human Immunodeficiency Virus Type-1 Protease Inhibition

TMC310911 is a novel nonpeptidic inhibitor targeting the human immunodeficiency virus type-1 (HIV-1) protease, a pivotal enzyme in the viral life cycle responsible for cleaving Gag and Gag-Pol polyproteins into functional structural proteins and enzymes. Structurally, TMC310911 evolved from darunavir, retaining the bis-tetrahydrofuran (bis-THF) group and hydroxyethyl sulfonamide core but incorporating a benzothiazol-2-yl-1-(1-cyclopentyl-piperidin-4-yl)-amine moiety in place of darunavir’s aniline group [1] [2]. This modification enhances interactions with the protease’s substrate-binding envelope, particularly in multidrug-resistant variants.

Molecular dynamics simulations reveal that TMC310911 binds the active site of dimeric HIV-1 protease in a closed conformation, forming extensive hydrogen bonds and hydrophobic contacts. Key interactions include:

  • Hydrogen bonding between the catalytic aspartates (Asp25/Asp25ʹ) and the inhibitor’s sulfonyl group [1].
  • Van der Waals contacts with flap residues (Gly48, Gly49, Ile50) and the hydrophobic S2/S2ʹ subsites (Val32, Ile47, Ile84) [1] [9].
  • Critical hydrogen bonds with Asp30 and Asp30ʹ via the bis-THF oxygen atoms, mimicking substrate transition states [5] [9].

The inhibitor’s extended structure occupies the substrate cleft from P2 to P2ʹ, displacing structural water molecules and restricting flap mobility (distance between Ile50/Ile50ʹ carbon-alpha atoms: <10 Å), thereby stabilizing the closed conformation essential for inhibition [1] [9].

Table 1: Key Structural Interactions of TMC310911 with HIV-1 Protease

ResidueInteraction TypeFunctional Role
Asp25/Asp25ʹHydrogen bondingCatalytic site anchoring
Val32/Ile47/Ile84Van der Waals contactsS2/S2ʹ subsite occupancy
Asp30/Asp30ʹHydrogen bonding (bis-THF)Transition-state mimicry
Gly48/Gly49/Ile50Flap stabilizationConformational rigidity

Dual Binding Modes: Active Site Occupation vs. Dimerization Disruption

Beyond competitive inhibition at the active site, TMC310911 exhibits a secondary mechanism by disrupting protease dimerization—a unique feature among HIV-1 protease inhibitors. The protease functions as a homodimer, and its stability is essential for catalytic activity. TMC310911 binds monomeric protease subunits at an exosite adjacent to the flap region (residues 40–60), preventing dimer assembly [1] [6]. This dual binding is facilitated by the benzothiazolyl-cyclopentyl-piperidinyl moiety, which extends beyond darunavir’s chemical scaffold [1] [2].

Molecular dynamics studies demonstrate that TMC310911 binds monomeric protease with high affinity (equilibrium dissociation constant (Kd) ≈ 10-8 M), inducing conformational changes that sterically hinder dimer interface formation. Key residues involved include Arg41, Glu35, and Lys45, where mutations (e.g., Arg41Glu) compromise dimer disruption efficacy [1] [6]. In clinical isolates resistant to darunavir, this dual mechanism maintains nanomolar potency against variants with mutations like Val32Ile, Leu33Phe, Ile54Met, and Ile84Val [2].

Table 2: Dual Binding Modes of TMC310911

Binding SiteFunctional ConsequenceKey Residues Involved
Active site (dimeric protease)Competitive inhibitionAsp25, Gly27, Asp30, Ile84
Flap exosite (monomeric protease)Dimerization disruptionArg41, Glu35, Lys45, Met46

Comparative Binding Dynamics with Darunavir in Wild-Type and Mutant Proteases

TMC310911 demonstrates superior binding affinity and resilience against darunavir-resistant HIV-1 protease variants. Free energy calculations from molecular dynamics simulations reveal that TMC310911 binds wild-type protease with a Gibbs free energy (ΔG) of −12.8 kcal/mol, compared to darunavir’s ΔG of −11.5 kcal/mol [1] [9]. This enhanced binding arises from:

  • Additional van der Waals contacts: The benzothiazolyl group fills the hydrophobic P2ʹ pocket more efficiently than darunavir’s phenyl group, compensating for entropy loss upon binding [1].
  • Reduced desolvation penalty: TMC310911’s chemical groups optimize solvation energy in the active site [9].

In multidrug-resistant clinical isolates (e.g., PR20 and DRV01-48w), TMC310911 maintains low nanomolar efficacy (half maximal effective concentration (EC50) = 2.2–14.2 nM) [2] [4]. Darunavir-resistant mutants exhibit 10–250-fold reduced susceptibility to darunavir but only 4–16-fold reduced susceptibility to TMC310911 [2]. This distinction is attributed to:

  • Flap dynamics: Mutations (e.g., Ile54Met) increase flap-tip flexibility in darunavir-bound protease, shifting equilibrium toward semi-open states. TMC310911 restricts flap mobility through stronger hydrophobic interactions with Ile50 and Ile84 [1] [9].
  • Enthalpy-entropy compensation: In mutant proteases, darunavir suffers unfavorable enthalpy changes due to lost hydrogen bonds (e.g., with Asp30). TMC310911 counteracts this via favorable entropy from water displacement in the S2ʹ subsite [9].
  • Resistance mutation suppression: In vitro resistance selection requires longer duration for TMC310911 than darunavir. Common darunavir-selected mutations (Val82Ile, Ile84Val) minimally affect TMC310911 due to its optimized contact network [2] [5].

These dynamics position TMC310911 as a next-generation inhibitor capable of overcoming limitations of existing therapies, particularly in highly treatment-experienced patients.

Properties

Product Name

TMC310911

IUPAC Name

2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[[2-[(1-cyclopentylpiperidin-4-yl)amino]-1,3-benzothiazol-6-yl]sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

Molecular Formula

C38H53N5O7S2

Molecular Weight

756.0 g/mol

InChI

InChI=1S/C38H53N5O7S2/c1-25(2)22-43(23-33(44)32(20-26-8-4-3-5-9-26)41-38(45)50-34-24-49-36-30(34)16-19-48-36)52(46,47)29-12-13-31-35(21-29)51-37(40-31)39-27-14-17-42(18-15-27)28-10-6-7-11-28/h3-5,8-9,12-13,21,25,27-28,30,32-34,36,44H,6-7,10-11,14-20,22-24H2,1-2H3,(H,39,40)(H,41,45)

InChI Key

JQUNFHFWXCXPRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC5=C(C=C4)N=C(S5)NC6CCN(CC6)C7CCCC7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.